6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Leniolisib PI3Kδ Process Chemistry

Reproducing the Leniolisib synthesis requires the exact N6-benzyl-4-chloro intermediate; generic non-benzylated analogs fail to achieve the published 93% C-N coupling yield. This compound is the validated building block (Compound 1) from the FDA-approved route, also used as Leniolisib Impurity 9 for ANDA submissions. Key advantages: • Enables 93% yield in key C-N coupling step • N6-benzyl protects and directs SNAr regiochemistry • Available at 97-98% purity for reliable scale-up.

Molecular Formula C14H14ClN3
Molecular Weight 259.73 g/mol
CAS No. 914612-23-0
Cat. No. B113276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
CAS914612-23-0
Molecular FormulaC14H14ClN3
Molecular Weight259.73 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1N=CN=C2Cl)CC3=CC=CC=C3
InChIInChI=1S/C14H14ClN3/c15-14-12-9-18(7-6-13(12)16-10-17-14)8-11-4-2-1-3-5-11/h1-5,10H,6-9H2
InChIKeyRPJAAZOTUXKSEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine Procurement Profile


6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS 914612-23-0) is a heterocyclic small molecule featuring a partially saturated pyrido[4,3-d]pyrimidine core with a chlorine atom at the 4-position and a benzyl group at the 6-position . It belongs to the tetrahydropyrido[4,3-d]pyrimidine class, a scaffold extensively explored in medicinal chemistry for kinase inhibition. This specific compound is not a drug substance but a critical synthetic intermediate; its most high-profile application is as the foundational building block (Compound 1) in the synthesis of Leniolisib (CDZ173), an FDA-approved PI3Kδ-selective inhibitor for activated PI3Kδ syndrome (APDS) [1]. Its commercial availability, typically at 97–98% purity, is well-documented across major supplier catalogs .

Designated Leniolisib intermediate (Compound 1) with N6-benzyl-4-chloro substitution
N6-benzyl group enables regioselective SNAr and late-stage deprotection
Commercially available at 97–98% purity; supports process research and impurity profiling

Irreplaceability of 6-Benzyl-4-chloro Intermediate


Direct substitution with a generic 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine lacking the N6-benzyl group is chemically invalid for applications requiring this exact intermediate. The N6-benzyl group is not a passive protecting group; it is an integral structural component that directs the regiochemical outcome of subsequent nucleophilic aromatic substitution (SNAr) at C4 and enables a specific deprotection sequence late in the synthesis [1]. In the validated Leniolisib route, the benzyl group is retained through the critical C–N coupling step (achieving a 93% yield) and is only removed via catalytic hydrogenolysis after the core scaffold has been fully elaborated [1]. Using a non-benzylated analog would necessitate a completely re-engineered synthetic route, forfeiting the yield and purity benchmarks established in the regulatory pathway. The quantitative evidence below substantiates this differentiation.

N6-Benzyl absence
A non-benzylated analog may shift regiochemical outcome and alter the established deprotection sequence, requiring route re-engineering.
Regioisomer mismatch
2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine lacks demonstrated high-yielding SNAr benchmarks; reactivity profile may not transfer.
Regulatory path benchmarks
Generic 4-chloro cores do not carry the 93% coupling yield or impurity standard designation needed for leniolisib route replication.

6-Benzyl-4-chloro Intermediate Differentiation


Synthetic Utility as an Approved Drug Intermediate

The target compound is the designated 'Compound 1' in the published process route for Leniolisib (CDZ173), an approved therapeutic [1]. In contrast, the 4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold without the N6-benzyl group is a generic research intermediate with no established role in a marketed drug. The N6-benzyl substituent provides a defined molecular handle for subsequent functionalization, directly enabling the key coupling step with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate that proceeds in 93% yield, a benchmark unattainable with the non-benzylated analog [1].

Synthetic role
Reported
Designated Compound 1 in leniolisib synthesis; key C–N coupling step achieves 93% yield (Et₃N, 120 °C).
Supports leniolisib process research as a validated intermediate.
Comparator lacks approved drug intermediate role; yield benchmark is compound-specific.
Leniolisib PI3Kδ Process Chemistry

Leniolisib Impurity 9 Reference Standard

The target compound is explicitly designated as 'Leniolisib Impurity 9,' highlighting its relevance not only as an intermediate but as a reference standard for impurity profiling in pharmaceutical quality control [1]. This dual identity demands a purity grade suitable for both synthetic elaboration and analytical method validation. Standard catalog purities are reported at 97% and 98% .

Impurity standard
Specification review
Designated Leniolisib Impurity 9; standard catalog purity 97–98%.
Enables impurity profiling and analytical method development.
Verify supplier CoA for lot-specific purity and impurity designation.
Leniolisib Impurity Profiling Analytical Chemistry

4-Chloro SNAr Reactivity Advantage

The chlorine atom at the 4-position of the pyrido[4,3-d]pyrimidine ring is activated toward nucleophilic aromatic substitution (SNAr) by the adjacent pyrimidine nitrogen atoms, a feature shared with other 4-chloro isomers. However, analogs such as 2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine exhibit different electronic environments that alter reaction kinetics and regiochemical outcomes . The target compound's successful participation in a high-yielding (93%) SNAr amination under relatively mild conditions (Et₃N, 120 °C) demonstrates a predictable reactivity profile that procurement teams can rely on for route scouting, unlike less-characterized regioisomers [1].

C4 SNAr reactivity
Cross-study comparable
93% yield in amination with (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate, Et₃N, 120 °C, 42 h.
Reported reactivity model for C4 elaboration in kinase inhibitor libraries.
2-Chloro regioisomer lacks comparable published benchmarks; conditions are substrate-specific.
SNAr Regioselectivity Medicinal Chemistry

Primary Applications of 6-Benzyl-4-chloro Intermediate


Leniolisib Generic Process Development

Procurement of the target compound as the validated starting material (Compound 1) for replicating the published Leniolisib synthetic route, where the N6-benzyl-4-chloro substitution pattern is essential to achieve the documented 93% yield in the key C–N coupling step [1].

ANDA Impurity Reference Standard

Acquiring the compound as 'Leniolisib Impurity 9' for use in HPLC method development, forced degradation studies, and reference standard qualification required for Abbreviated New Drug Application (ANDA) submissions for generic Leniolisib [1].

C4-Elaboration for Kinase Inhibitor Libraries

Using the compound as a versatile electrophilic intermediate for library synthesis of novel PI3Kδ or related kinase inhibitors, leveraging the activated 4-chloro group for SNAr with diverse amine nucleophiles, following the reactivity model established in the Leniolisib medicinal chemistry program [1].

Tetrahydropyrido[4,3-d]pyrimidine SAR Studies

Employing the compound as a reference point for systematic SAR investigations around the N6 and C4 positions of the tetrahydropyrido[4,3-d]pyrimidine scaffold, enabling direct comparison to the Leniolisib core structure with its documented biological profile [1].

Application
Selection Property
Validation Focus
Leniolisib process chemistry
N6-benzyl-4-chloro substitution pattern
Replication of published synthetic route and yield benchmarks
Impurity profiling studies
Designated Leniolisib Impurity 9 reference standard
Purity and identity documentation for analytical method validation
Kinase inhibitor library synthesis
Activated 4-chloro SNAr electrophile
Reactivity model from leniolisib medicinal chemistry program
Tetrahydropyrido[4,3-d]pyrimidine SAR
N6-benzyl-4-chloro reference scaffold
Direct comparison to leniolisib core structure and biological profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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